3'-Hydroxy-3-methylcrotonanilide

Description

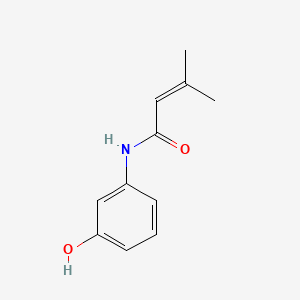

3'-Hydroxy-3-methylcrotonanilide (C₁₁H₁₃NO₂) is an organic compound with a monoisotopic mass of 191.09464 Da and the InChIKey XHMFYLJVKDLTTI-UHFFFAOYSA-N . It is structurally characterized by a crotonamide backbone substituted with a hydroxyl group at the 3' position and a methyl group at the 3 position.

Properties

CAS No. |

55791-96-3 |

|---|---|

Molecular Formula |

C11H13NO2 |

Molecular Weight |

191.23 g/mol |

IUPAC Name |

N-(3-hydroxyphenyl)-3-methylbut-2-enamide |

InChI |

InChI=1S/C11H13NO2/c1-8(2)6-11(14)12-9-4-3-5-10(13)7-9/h3-7,13H,1-2H3,(H,12,14) |

InChI Key |

XHMFYLJVKDLTTI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(=O)NC1=CC(=CC=C1)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Hydroxy-3-methylcrotonanilide typically involves the reaction of crotonanilide with appropriate reagents to introduce the hydroxy and methyl groups at the desired positions. One common method involves the use of methylamine and methanesulfonic acid under reflux conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product.

Industrial Production Methods

In an industrial setting, the production of 3’-Hydroxy-3-methylcrotonanilide can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product. Catalysts such as zinc chloride or aluminum chloride may be used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

3’-Hydroxy-3-methylcrotonanilide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methyl group can be substituted with other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Bromine in carbon tetrachloride.

Major Products Formed

Oxidation: Formation of 3’-oxo-3-methylcrotonanilide.

Reduction: Regeneration of 3’-Hydroxy-3-methylcrotonanilide.

Substitution: Formation of 3’-bromo-3-methylcrotonanilide.

Scientific Research Applications

3’-Hydroxy-3-methylcrotonanilide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Hydroxy-3-methylcrotonanilide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The methyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various cellular processes, such as enzyme activity, signal transduction, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares striking similarities with 4,6-dimethoxy-3-methyl-1H-indole (C₁₁H₁₃NO₂), which also has the same molecular formula (C₁₁H₁₃NO₂) and identical monoisotopic mass (191.09464 Da) . However, their structural differences, as evidenced by distinct InChIKeys, lead to divergent properties and applications. Below is a comparative analysis:

Table 1: Key Comparative Data

| Property | 3'-Hydroxy-3-methylcrotonanilide | 4,6-Dimethoxy-3-methyl-1H-indole |

|---|---|---|

| Molecular Formula | C₁₁H₁₃NO₂ | C₁₁H₁₃NO₂ |

| Monoisotopic Mass (Da) | 191.09464 | 191.09464 |

| InChIKey | XHMFYLJVKDLTTI-UHFFFAOYSA-N | JWWAWAORLJVTLE-UHFFFAOYSA-N |

| Patent Count | 1 | 1 |

| Literature Count | 0 | 0 |

Structural and Functional Insights

Isomerism and Reactivity: Both compounds are structural isomers, differing in functional groups and backbone arrangement.

Patent Applications: Both compounds have one patent each, but the absence of literature highlights their novelty. The patent for this compound may involve agrochemical or pharmaceutical intermediates, while 4,6-dimethoxy-3-methyl-1H-indole’s patent could relate to materials science or bioactive molecule synthesis .

Synthetic Challenges : The indole derivative’s fused aromatic system may require complex cyclization steps, whereas the crotonanilide’s linear structure might favor simpler synthetic routes. These differences impact scalability and cost-effectiveness in industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.